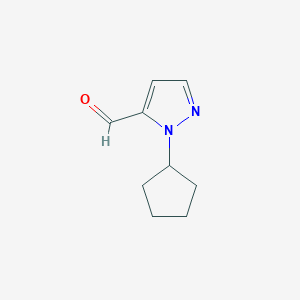

1-cyclopentyl-1H-pyrazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-cyclopentylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-7-9-5-6-10-11(9)8-3-1-2-4-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDWZCIUOQGWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic approach to 1-cyclopentyl-1H-pyrazole-5-carbaldehyde involves the following key steps:

Formation of Hydrazone Intermediate: Cyclopentanone reacts with hydrazine hydrate to yield the corresponding hydrazone. This step is typically performed under reflux conditions in an appropriate solvent such as ethanol or methanol.

Cyclization to Pyrazole Ring: The hydrazone intermediate undergoes cyclization under acidic conditions (e.g., with hydrochloric acid or acetic acid) to form the pyrazole ring system. This step ensures the formation of the 1-cyclopentyl substitution on the nitrogen of the pyrazole.

Formylation via Vilsmeier-Haack Reaction: The pyrazole ring is then subjected to a Vilsmeier-Haack formylation, where reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) introduce the aldehyde group specifically at the 5-position of the pyrazole ring.

This synthetic strategy is summarized in the table below:

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclopentanone + Hydrazine Hydrate | Reflux in ethanol/methanol | Hydrazone intermediate formation |

| 2 | Cyclization of Hydrazone | Acidic medium (HCl or AcOH), heat | Formation of 1-cyclopentylpyrazole |

| 3 | Vilsmeier-Haack Formylation | POCl3/DMF, controlled temperature | Introduction of aldehyde at 5-position |

This method is favored for its relatively straightforward procedure and the ability to obtain the target compound with good yield and purity.

Industrial Production Methods

For large-scale synthesis, the above laboratory-scale method is adapted with process optimizations:

Reaction Parameter Control: Temperature, reagent concentration, and reaction time are carefully controlled to maximize yield and minimize by-products.

Use of Continuous Flow Reactors: To enhance safety and scalability, continuous flow technology is employed, allowing precise control over reaction kinetics and heat management.

Automation and In-line Monitoring: Automated reagent addition and real-time analytical monitoring (e.g., HPLC, NMR) ensure consistent product quality.

These industrial adaptations maintain the core synthetic steps but improve efficiency and reproducibility on a manufacturing scale.

Alternative Synthetic Approaches and Retrosynthesis

Patent literature describes alternative methods for preparing N-substituted pyrazole-5-carboxylate derivatives, which are closely related to this compound:

Deprotonation and Carbonylation Route: Starting from the corresponding 1-cyclopentyl-1H-pyrazole, deprotonation is achieved using magnesium-organic bases (safer and more cost-effective than organolithium reagents). The resulting organomagnesium intermediate is then carbonylated by reaction with carbon dioxide or equivalents to form the carboxylate intermediate.

Conversion to Acyl Chlorides: The carboxylate can be converted to acyl chlorides using chlorinating agents like thionyl chloride or oxalyl chloride, which can then be transformed into aldehydes via reduction or other functional group manipulations.

This approach avoids the use of highly reactive and expensive organolithium reagents, making it more suitable for industrial scale-up with improved safety and cost profiles.

Chemical Reactions Analysis

The aldehyde group in this compound is chemically versatile, allowing further transformations:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | 2-cyclopentyl-2H-pyrazole-3-carboxylic acid |

| Reduction | Sodium borohydride, Lithium aluminum hydride | 2-cyclopentyl-2H-pyrazole-3-methanol |

| Electrophilic Aromatic Substitution | Halogens, Nitrating agents, Sulfonating agents under acidic conditions | Various substituted pyrazole derivatives |

These transformations enable the generation of a broad range of derivatives for further research and application.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Hydrazone Formation + Cyclization + Vilsmeier-Haack Formylation | Cyclopentanone, Hydrazine hydrate, POCl3, DMF | Straightforward, good yields, well-established | Requires careful handling of POCl3, multi-step |

| Magnesium-Base Deprotonation + Carbonylation + Chlorination | Magnesium-organic base, CO2, Thionyl chloride | Safer reagents, scalable, fewer steps | Requires specialized reagents, multi-step |

| Organolithium Deprotonation + Carbonylation + Chlorination (Literature) | n-Butyl lithium, CO2, Thionyl chloride | High reactivity, effective | Expensive, hazardous, low temperature needed |

Research Findings and Practical Notes

The Vilsmeier-Haack reaction is highly selective for formylation at the 5-position of the pyrazole ring due to electronic and steric factors.

Use of magnesium-organic bases offers a safer alternative to organolithium reagents, reducing hazards and costs in scale-up.

Continuous flow synthesis has been demonstrated to improve reaction control, reduce waste, and enhance reproducibility in industrial settings.

The aldehyde functionality in this compound serves as a versatile handle for further derivatization, making it a valuable intermediate in drug discovery and agrochemical development.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed

Oxidation: 2-cyclopentyl-2H-pyrazole-3-carboxylic acid.

Reduction: 2-cyclopentyl-2H-pyrazole-3-methanol.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

1-Cyclopentyl-1H-pyrazole-5-carbaldehyde has been investigated for its potential as a scaffold in drug discovery. Its structural characteristics allow it to interact with biological targets, leading to various pharmacological effects. Notable applications include:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including E. coli and S. aureus .

- Anti-inflammatory Properties : Research indicates that compounds containing the pyrazole moiety can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development .

The biological activity of this compound is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction may alter the activity of these biological molecules, leading to varied pharmacological effects.

Case Study: Phosphodiesterase Inhibition

Recent studies have focused on the inhibition of phosphodiesterase enzymes using derivatives of this compound. For instance, compounds synthesized from this scaffold showed promising results against PDE9A2, which is implicated in cognitive decline associated with Alzheimer's disease .

Agrochemical Applications

The compound also holds potential in agricultural chemistry as a precursor for developing agrochemicals. Its ability to act as a building block for synthesizing herbicides and fungicides makes it valuable in crop protection strategies.

Comprehensive Data Table

Mechanism of Action

The mechanism of action of 1-cyclopentyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various receptors and enzymes, modulating their function and leading to biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carbaldehydes

Pyrazole carbaldehydes are a versatile class of compounds where structural variations significantly alter their physicochemical properties and applications. Below is a detailed comparison of 1-cyclopentyl-1H-pyrazole-5-carbaldehyde with analogous derivatives:

Substituent Effects on Physical and Electronic Properties

Key Observations :

- Electronic Effects : Phenyl-substituted derivatives (e.g., 1-phenyl-1H-pyrazole-5-carbaldehyde) exhibit stronger conjugation between the aromatic ring and the pyrazole core, enhancing stability and altering UV-Vis absorption profiles .

- Solubility : Methyl-substituted derivatives (e.g., 1-methyl-1H-pyrazole-4-carbaldehyde) show higher volatility and lower molar mass, making them more suitable for gas-phase reactions .

Commercial Availability

Biological Activity

1-Cyclopentyl-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a pyrazole ring with a cyclopentyl group and an aldehyde functional group. The presence of the aldehyde group enhances its reactivity, allowing for various chemical transformations, including oxidation, reduction, and substitution reactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies comparing various pyrazole derivatives, this compound demonstrated effectiveness against both gram-positive and gram-negative bacteria. For instance, it was tested against strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study highlighted that derivatives of pyrazole carbaldehydes, including this compound, exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory conditions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Furthermore, the pyrazole ring can modulate various biological pathways by interacting with receptors and enzymes.

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Evaluation : A study conducted by Burguete et al. synthesized novel pyrazole derivatives and tested them against multiple bacterial strains. The results indicated that this compound showed significant antimicrobial activity comparable to standard antibiotics .

- Anti-inflammatory Activity : Research by Selvam et al. demonstrated that compounds similar to this compound exhibited up to 85% inhibition of TNF-α at certain concentrations, indicating strong anti-inflammatory potential .

- Mechanistic Insights : Studies have elucidated that the mechanism involves the inhibition of key inflammatory pathways, suggesting applications in treating conditions like arthritis and other inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Unique Features |

|---|---|---|---|

| 2-Cyclopentyl-2H-pyrazole-3-carboxylic acid | Moderate | Low | Carboxylic acid group |

| 4-Chloro-1-cyclopentyl-1H-pyrazole-5-carbaldehyde | High | Moderate | Chlorine substituent |

| 3-Acetyl-4-cyclopentylpyrazole | Low | High | Acetyl group |

Q & A

Q. What are the most reliable synthetic routes for 1-cyclopentyl-1H-pyrazole-5-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-cyclopentyl-1H-pyrazol-5(4H)-one undergoes formylation using POCl₃ and DMF (dimethylformamide) . An alternative method involves nucleophilic substitution of a chloro-substituted precursor (e.g., 1-cyclopentyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) with formaldehyde under basic conditions (K₂CO₃) . Key considerations include:

Q. How is the structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for analogs like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . Complementary techniques include:

- ¹H/¹³C NMR : Characteristic aldehyde proton signals at δ 9.8–10.2 ppm and pyrazole ring protons at δ 6.5–8.0 ppm .

- FT-IR : Stretching vibrations for C=O (aldehyde) at ~1700 cm⁻¹ and C=N (pyrazole) at ~1600 cm⁻¹ .

- Mass spectrometry : Molecular ion peaks matching the theoretical molecular weight (e.g., m/z 208.2 for C₁₀H₁₂N₂O) .

Q. What are the reactivity patterns of the aldehyde group in this compound?

The aldehyde group undergoes condensation reactions (e.g., with hydrazines to form hydrazones) and nucleophilic additions (e.g., Grignard reagents). For example:

- Hydrazone formation : Reacting with hydrazines yields Schiff bases, useful in pharmacological studies .

- Reduction : NaBH₄ reduces the aldehyde to a primary alcohol, enabling further functionalization .

- Steric hindrance : The cyclopentyl group may slow reactions at the 5-position due to steric effects .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopentyl group influence reactivity?

The cyclopentyl substituent introduces steric bulk, which:

- Reduces regioselectivity in electrophilic substitutions (e.g., nitration) at the pyrazole ring .

- Stabilizes the compound against oxidation due to electron-donating inductive effects . Comparative studies with phenyl or methyl analogs show up to 20% lower reaction yields in cyclopentyl derivatives due to hindered access to the reactive site .

Q. What computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) reveal:

Q. Are there contradictions in reported synthetic yields or spectroscopic data?

Discrepancies exist in:

- Vilsmeier-Haack reaction yields : Ranging from 60% (for electron-deficient substrates) to 85% (for electron-rich analogs) .

- ¹³C NMR shifts : Variations of ±2 ppm for the aldehyde carbon across solvents (DMSO vs. CDCl₃) . Resolution strategies include:

- Standardizing reaction conditions (solvent, temperature).

- Cross-validating data with high-resolution crystallographic results .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.